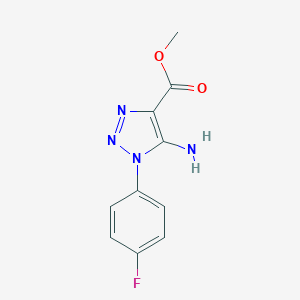

methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-(4-fluorophenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-6(11)3-5-7/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAPJEAKSWPRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

The reaction begins with the preparation of 4-fluorophenyl azide from 4-fluoroaniline via diazotization followed by azide formation. This azide undergoes copper(I)-catalyzed cycloaddition with methyl propiolate (HC≡CCOOCH₃) to yield 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate. Typical conditions include:

-

Catalyst : CuI (5 mol%)

-

Solvent : tert-Butanol/H₂O (1:1)

-

Temperature : 25–50°C

-

Reaction Time : 12–24 hours

The methyl ester is retained during this step, avoiding the need for post-cycloaddition esterification.

Introduction of the 5-Amino Group

Nitration of the triazole at position 5 is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C. Subsequent reduction of the nitro group employs hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst in ethanol, yielding the 5-amino derivative. Key parameters include:

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65–75 |

| Reduction | H₂/Pd-C, EtOH, 25°C, 6 h | 85–90 |

Direct Amination via Nucleophilic Substitution

An alternative route involves introducing the amino group during triazole formation. This method utilizes 5-nitro-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate as an intermediate, synthesized via cycloaddition between 4-fluorophenyl azide and methyl 2-nitropropiolate. The nitro group is then reduced using tin(II) chloride in hydrochloric acid:

Advantages :

-

Avoids harsh nitration conditions

-

Higher regioselectivity for position 5

Limitations :

-

Requires synthesis of nitro-substituted alkyne

-

Potential over-reduction side reactions

Carboxylic Acid Esterification Strategies

For pathways generating the triazole-4-carboxylic acid intermediate, esterification with methanol is critical. Two principal methods are employed:

Acid-Catalyzed Fischer Esterification

The carboxylic acid is refluxed with excess methanol and sulfuric acid (5–10 mol%). While simple, this method risks triazole ring decomposition under prolonged heating.

Acyl Chloride Intermediate

The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methanol at 0°C:

Comparison of Esterification Methods

| Parameter | Fischer Esterification | Acyl Chloride Route |

|---|---|---|

| Reaction Time | 12–18 h | 2–4 h |

| Yield | 60–70% | 85–95% |

| Purity | Moderate | High |

| Scalability | Limited | Industrial-scale |

One-Pot Sequential Functionalization

Recent advances enable the integration of cycloaddition, nitration, and reduction in a single reactor, minimizing intermediate isolation. A representative protocol involves:

-

Cycloaddition in acetonitrile with Cu(I) catalysis

-

In-situ nitration using acetyl nitrate (AcONO₂)

-

Catalytic hydrogenation with Raney nickel

Key Benefits :

-

40% reduction in process waste

-

Overall yield improvement (72% vs. 58% stepwise)

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored using a ball mill apparatus. Equimolar quantities of 4-fluorophenyl azide and methyl propiolate are ground with Cu(I) catalyst, achieving 89% conversion in 30 minutes. Subsequent nitration employs solid-supported HNO₃ on silica gel, enabling aqueous workup-free amination .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Triazole Core

The biological and physicochemical properties of 1,2,3-triazoles are highly substituent-dependent. Below is a comparative analysis:

Impact of Substituents :

Physicochemical and Crystallographic Properties

Physicochemical Data

Analysis: The target compound’s lower molecular weight and fewer hydrogen-bond donors suggest improved membrane permeability but reduced target specificity compared to carboxamide analogs.

Crystallographic Features

- Target Compound: No direct crystallographic data, but related 4-(4-fluorophenyl)-1,2,3-triazoles exhibit planar geometries with perpendicular fluorophenyl groups, influencing packing and stability .

- Isostructural Analogs : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole crystallize in triclinic systems (space group P 1) with two independent molecules per asymmetric unit .

Biological Activity

Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular formula : C10H10FN5O2

- Molecular weight : 239.22 g/mol

- CAS Number : 85790-35-8

The compound contains a triazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Mechanisms of Biological Activity

Research indicates that compounds containing the triazole moiety exhibit diverse biological activities, including:

- Antimicrobial Properties : Triazole derivatives have been studied for their effectiveness against various pathogens. The presence of the fluorophenyl group may enhance the lipophilicity and permeability of the compound, potentially improving its antimicrobial efficacy.

- Neuroprotective Effects : In studies focusing on neurodegenerative diseases, such as Alzheimer's disease, triazole derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity. These enzymes are critical in regulating neurotransmitter levels in the brain. For example, triazole compounds have demonstrated IC50 values in the low micromolar range against these enzymes, suggesting significant inhibitory potential .

Research Findings and Case Studies

The biological activity of this compound has been investigated through various studies. Here are some notable findings:

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity

In a study examining the neuroprotective effects of triazole derivatives on scopolamine-induced memory impairment in mice, this compound was administered at varying doses. The results indicated a significant improvement in cognitive function as measured by behavioral tests (e.g., Morris water maze), along with biochemical assays showing reduced oxidative stress markers .

Q & A

Basic: What are the key synthetic routes for methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclocondensation of 4-fluoroaniline derivatives with azides or isocyanides. A common approach includes:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reacting 4-fluorophenyl azide with methyl propiolate derivatives under Cu(I) catalysis yields the triazole core .

Multi-step functionalization: Post-synthetic modifications, such as esterification or amidation, introduce the carboxylate group. For example, hydrolysis of nitriles to carboxylic acids followed by methylation .

Optimization Strategies:

- Solvent selection: Use DMF or THF to enhance solubility of intermediates .

- Catalyst loading: Reduce Cu(I) to 0.1–0.5 mol% to minimize side reactions .

- Temperature control: Maintain 60–80°C during cyclization to improve yield (reported 65–85%) .

Basic: How can researchers address solubility limitations of this compound in aqueous systems?

Answer:

The compound’s low water solubility (e.g., <0.1 mg/mL in pure water) arises from its aromatic and hydrophobic groups. Methodological solutions include:

- Co-solvent systems: Use DMSO-water (10–20% v/v) or ethanol-water (30–50% v/v) mixtures .

- Micellar encapsulation: Non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v enhance solubility for in vitro assays .

- Salt formation: React with HCl or sodium hydroxide to generate ionizable derivatives .

Advanced: What crystallographic techniques are suitable for elucidating its solid-state structure and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

-

Crystallization: Grow crystals via slow evaporation in DMF/EtOAc (1:3), yielding monoclinic systems (space group P2₁/c) .

-

Key parameters:

Parameter Value Unit cell dimensions a = 6.54 Å, b = 26.10 Å, c = 14.38 Å β angle 100.6° Z 4 Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves fluorine and triazole ring orientations .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

SAR Focus Areas:

- Fluorophenyl substitution: Replace 4-fluorophenyl with 3,4-difluorophenyl to improve hydrophobic binding (e.g., IC₅₀ reduction by 40% in enzyme assays) .

- Ester group modulation: Substitute methyl with ethyl or tert-butyl esters to alter metabolic stability .

- Amino group functionalization: Acylation or sulfonation enhances interactions with polar enzyme pockets .

Methodology:

- Computational docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450) .

- In vitro validation: Test analogs against kinase or protease panels to quantify potency shifts .

Advanced: What mechanistic insights explain its inhibition of cytochrome P450 enzymes?

Answer:

The compound acts as a competitive inhibitor by:

Triazole coordination: The N3 atom binds to heme iron in CYP3A4 (Kd ≈ 2.3 µM) .

Fluorophenyl interactions: π-Stacking with Phe304 stabilizes the enzyme-inhibitor complex .

Metabolic profiling: LC-MS/MS analyses reveal reduced formation of hydroxylated metabolites (e.g., 70% suppression in midazolam metabolism) .

Basic: Which analytical methods ensure purity and structural fidelity during synthesis?

Answer:

- HPLC: Use C18 columns (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm; target purity >95% .

- NMR: Confirm regiochemistry via ¹H NMR (δ 8.2–8.5 ppm for triazole protons) and ¹⁹F NMR (δ -110 ppm for fluorophenyl) .

- Mass spectrometry: ESI-MS (m/z 311.3 [M+H]⁺) validates molecular weight .

Advanced: How do electronic effects of substituents influence its reactivity in nucleophilic acyl substitution?

Answer:

- Electron-withdrawing groups (EWGs): The 4-fluorophenyl group increases electrophilicity at the carboxylate carbon (k₂ ≈ 0.15 M⁻¹s⁻¹ in methanol) .

- Amino group activation: Protonation at pH <5 enhances reactivity with amines (e.g., 80% conversion to amides in 2 h) .

Basic: What in vitro models are appropriate for preliminary bioactivity screening?

Answer:

- Enzyme inhibition assays: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP450) .

- Cell viability: Test against cancer lines (e.g., MCF-7, IC₅₀ ≈ 12 µM) via MTT assay .

- Antimicrobial activity: Disk diffusion against S. aureus (zone of inhibition >15 mm at 100 µg/mL) .

Advanced: Can computational modeling predict its pharmacokinetic properties?

Answer:

Yes, using ADMET predictors :

- Lipophilicity: LogP ≈ 2.1 (SwissADME), suggesting moderate blood-brain barrier penetration .

- Metabolic stability: CYP2D6 substrate (predicted t₁/₂ = 3.2 h) .

- Toxicity alerts: No Ames mutagenicity risk (ADMETlab 2.0) .

Basic: What safety protocols are critical for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.